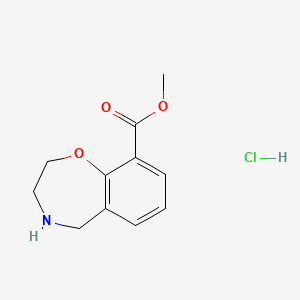
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Übersicht
Beschreibung
“Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2126178-86-5 . Its molecular weight is 243.69 g/mol and its formula is C11H14ClNO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.69 g/mol and its formula is C11H14ClNO3 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives: have shown promising results in anticancer research. These compounds have been synthesized and characterized, with some displaying potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . The derivatives induced cell cycle arrest in the G2/M phase and showed limited toxicity against noncancerous breast cell lines, making them potential candidates for targeted cancer therapy .
Synthesis and Characterization
The synthesis of benzoxazepine derivatives involves various methods, including microwave heating and cyclization of substituted isoindole derivatives . These methods have led to the creation of novel scaffolds and structures, which are crucial for the development of new pharmacological agents. The characterization of these compounds using techniques like IR, NMR, GC–MS, and microanalysis is essential for understanding their properties and potential applications .
Molecular Docking and Dynamics
Molecular docking and dynamics simulations are vital tools in drug discovery. They provide insights into the binding orientations and stabilities of compounds within the active sites of their target proteins. For benzoxazepine derivatives, these studies have helped elucidate their interactions with tyrosine kinase receptors, which are important targets in cancer therapy .
Design of Novel Anti-Cancer Agents
The design and synthesis of novel anti-cancer agents based on benzoxazepine derivatives have been a significant area of research. By introducing functional groups like alkyl or aralkyl and sulfonyl, which are considered pharmacophores of some antitumor drugs, researchers have developed compounds with moderate to excellent antiproliferative activity against various cancer cell lines .
Biological Potential of Indole Derivatives
Indole derivatives, closely related to benzoxazepines, have been reported to possess a wide range of biological activities. Molecular docking studies of these derivatives have been performed to assess their potential as anti-HIV-1 agents, showcasing the versatility of the benzoxazepine core structure in medicinal chemistry .
Anxiolytic Activity
Some benzoxazepine derivatives have been evaluated for their anxiolytic activity. Studies have shown that certain compounds can significantly decrease exploratory activity in mice, suggesting their potential use as anxiolytic agents .
Eigenschaften
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)9-4-2-3-8-7-12-5-6-15-10(8)9;/h2-4,12H,5-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYATHNRNGXFIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



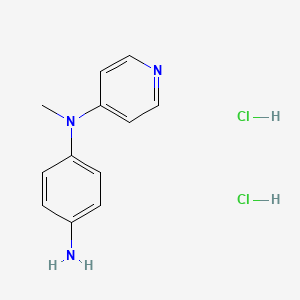
![5-[(2-Cyclopropyl-1H-indol-6-yl)sulfamoyl]-2-hydroxybenzamide](/img/structure/B1436077.png)

![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)
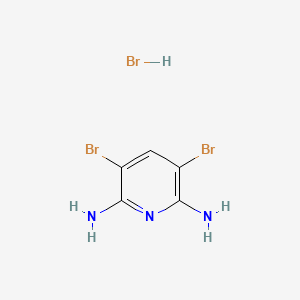
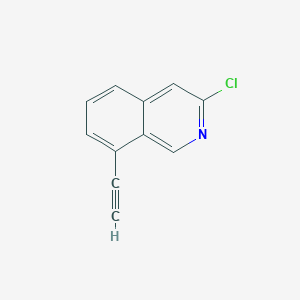
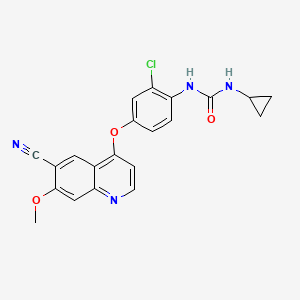
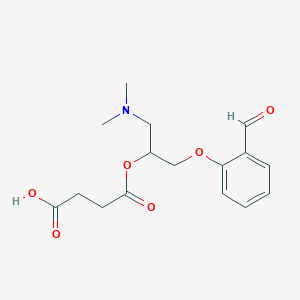
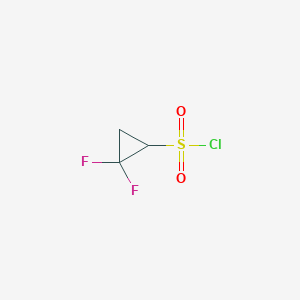
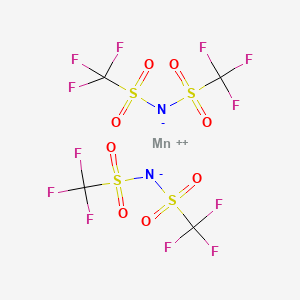
![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)

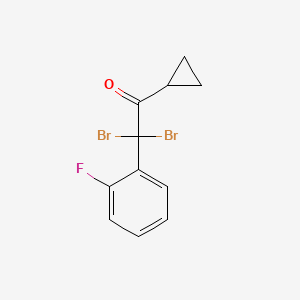
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)